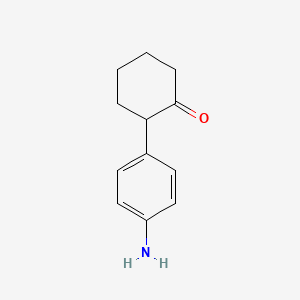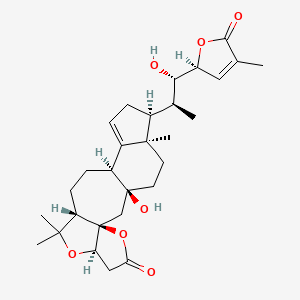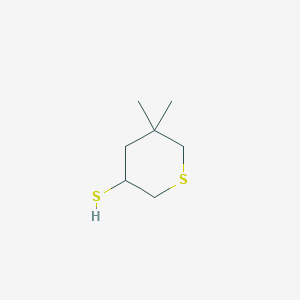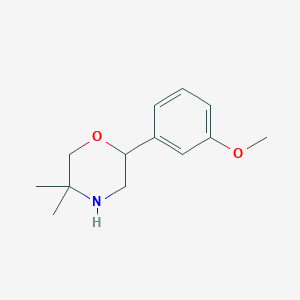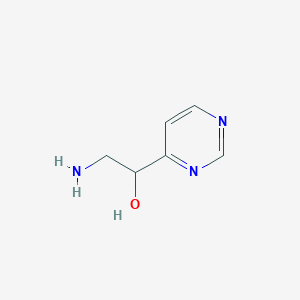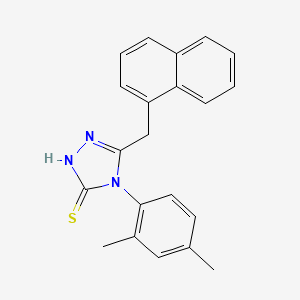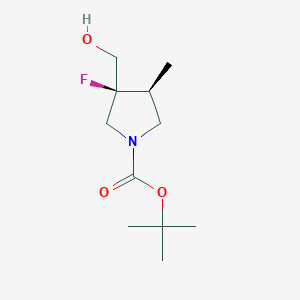
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a fluorine atom, a hydroxymethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl group, fluorine atom, hydroxymethyl group, and methyl group are introduced through various substitution reactions. Common reagents used include tert-butyl chloride, fluorinating agents, and hydroxymethylating agents.
Protection and Deprotection Steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule. These groups are later removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxyl group, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of new materials and chemical processes, including catalysts and polymers.
作用機序
The mechanism of action of tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and bioavailability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The pyrrolidine ring provides a rigid framework that influences the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
tert-Butyl(3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring, leading to differences in reactivity and biological activity.
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate: The presence of an ethyl group instead of a methyl group affects the compound’s steric properties and interactions.
Uniqueness
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is unique due to its specific combination of substituents and the resulting chemical and biological properties. The presence of the fluorine atom and the tert-butyl group imparts distinct characteristics that differentiate it from other similar compounds.
特性
分子式 |
C11H20FNO3 |
|---|---|
分子量 |
233.28 g/mol |
IUPAC名 |
tert-butyl (3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-8-5-13(6-11(8,12)7-14)9(15)16-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-,11-/m0/s1 |
InChIキー |
QOKZNPCLYAZHLP-KWQFWETISA-N |
異性体SMILES |
C[C@H]1CN(C[C@@]1(CO)F)C(=O)OC(C)(C)C |
正規SMILES |
CC1CN(CC1(CO)F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
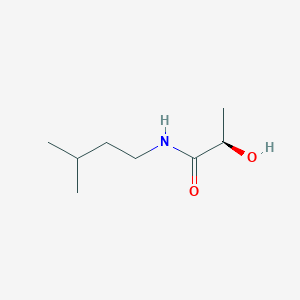
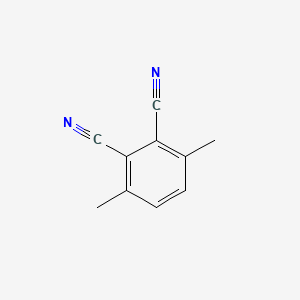
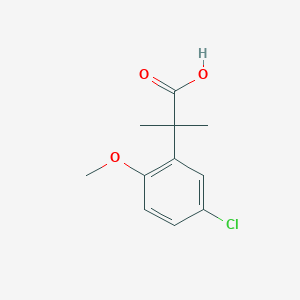
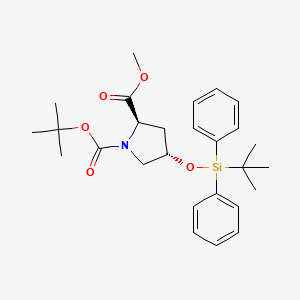

![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)
